molecular formula C10H12BrF2NO2S B1446129 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide CAS No. 1704065-69-9

2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide

Cat. No.: B1446129
CAS No.: 1704065-69-9
M. Wt: 328.18 g/mol
InChI Key: HZIIAZDKCMJNMB-UHFFFAOYSA-N
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Description

2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide is a fluorinated organic compound with the molecular formula C10H12BrF2NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide typically involves the reaction of 2-bromo-4,5-difluorobenzenesulfonyl chloride with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation or reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4,5-difluorobenzenesulfonamide
  • N,N-diethyl-4,5-difluorobenzenesulfonamide
  • 2-bromo-N,N-diethylbenzenesulfonamide

Uniqueness

2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide stands out due to the presence of both bromine and fluorine atoms, which impart unique reactivity and properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF2NO2S/c1-3-14(4-2)17(15,16)10-6-9(13)8(12)5-7(10)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIIAZDKCMJNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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